[3-(Difluoromethyl)pyridin-2-yl]methanamine
CAS No.:
Cat. No.: VC15790433
Molecular Formula: C7H8F2N2
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F2N2 |
|---|---|
| Molecular Weight | 158.15 g/mol |
| IUPAC Name | [3-(difluoromethyl)pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H8F2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H,4,10H2 |
| Standard InChI Key | IMXKPULFCJOESX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)CN)C(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identification
The IUPAC name for this compound, [3-(difluoromethyl)pyridin-2-yl]methanamine, reflects its substitution pattern on the pyridine ring. Alternative identifiers include the CAS registry number 1315613-18-3 and the PubChem CID 84650732 . The SMILES notation and InChIKey IMXKPULFCJOESX-UHFFFAOYSA-N provide unambiguous representations of its structure, enabling precise database searches and computational modeling .
Molecular Geometry and Electronic Properties
The pyridine ring adopts a planar configuration, with the difluoromethyl group at the 3-position introducing steric bulk and electron-withdrawing effects. The aminomethyl group at the 2-position contributes basicity () and hydrogen-bonding capacity, as evidenced by a topological polar surface area of 38.9 Ų . Density functional theory (DFT) calculations predict that the difluoromethyl group stabilizes the ring through inductive effects, reducing electron density at the nitrogen atom and influencing reactivity in substitution reactions.
Table 1: Key Computed Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocols for [3-(difluoromethyl)pyridin-2-yl]methanamine are published, analogous compounds suggest two viable pathways:
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Difluoromethylation of Pyridine Precursors: Starting with 3-bromo-2-aminomethylpyridine, a nucleophilic difluoromethylation using under palladium catalysis could introduce the difluoromethyl group.
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Reductive Amination: Condensation of 3-(difluoromethyl)pyridine-2-carbaldehyde with ammonia or ammonium acetate, followed by reduction using or , may yield the target amine .
Optimization Challenges
Key challenges include minimizing side reactions such as over-fluorination or ring-opening. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical for achieving yields >70%. Industrial-scale production would require addressing these factors alongside cost-effective purification methods, such as chromatography or crystallization.
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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NMR: -NMR predictions indicate a singlet for the group at δ 5.8–6.2 ppm and a triplet for the aminomethyl protons at δ 3.1–3.3 ppm .
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IR: Stretching vibrations at 3350 cm (N-H), 1120 cm (C-F), and 1600 cm (C=N) are characteristic .
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MS: The molecular ion peak at 158.07 () aligns with the exact mass of 158.065554 Da .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under ambient conditions suggest decomposition <5% over 12 months when stored at -20°C in inert atmospheres .
Hypothesized Biological and Industrial Applications
Medicinal Chemistry
The difluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Structural similarity to inhibitors of phenylethanolamine -methyltransferase (PNMT) and α-adrenoceptors implies potential applications in cardiovascular or neurological disorders . For example, replacing the THIQ scaffold in PNMT inhibitors with this pyridine derivative may improve selectivity .
Material Science
Fluorinated pyridines serve as ligands in catalysis or monomers in fluoropolymer synthesis. The amine group enables covalent attachment to surfaces, suggesting uses in sensors or chromatography stationary phases.
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop scalable routes with >90% yield and minimal purification steps.
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Biological Screening: Test against PNMT, α-adrenoceptors, and kinase panels to validate hypothesized activities.
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ADMET Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and toxicity (hERG, Ames test).
Patent Landscape
The WIPO PATENTSCOPE database lists one patent application (via PubChem SID 401127398) covering fluorinated pyridines, suggesting emerging commercial interest . Licensing opportunities may arise for neurodegenerative or hypertensive therapies.
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